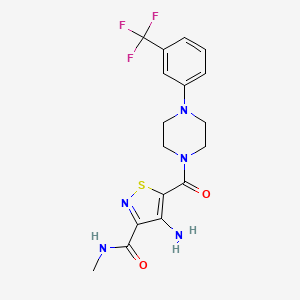

4-amino-N-methyl-5-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)isothiazole-3-carboxamide

Description

Properties

IUPAC Name |

4-amino-N-methyl-5-[4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl]-1,2-thiazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3N5O2S/c1-22-15(26)13-12(21)14(28-23-13)16(27)25-7-5-24(6-8-25)11-4-2-3-10(9-11)17(18,19)20/h2-4,9H,5-8,21H2,1H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKLKNELGKKRFKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NSC(=C1N)C(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F3N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-methyl-5-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)isothiazole-3-carboxamide typically involves multi-step organic synthesis. One common route includes the following steps:

Formation of the Isothiazole Ring: The isothiazole ring can be synthesized through the cyclization of appropriate thioamide precursors under oxidative conditions.

Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups.

Attachment of the Trifluoromethyl Group: The trifluoromethyl group is typically introduced through trifluoromethylation reactions, which can be achieved using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.

Final Coupling and Functionalization: The final steps involve coupling the intermediate compounds and functionalizing the molecule to introduce the amino and carboxamide groups.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino and piperazine moieties, leading to the formation of corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines under suitable conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other peroxides.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Amines, alcohols, thiols.

Major Products

Scientific Research Applications

Medicinal Chemistry and Anticancer Activity

Poly(ADP-ribose) Polymerase Inhibitors

Research indicates that compounds similar to 4-amino-N-methyl-5-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)isothiazole-3-carboxamide exhibit properties as Poly(ADP-ribose) polymerase (PARP) inhibitors, which are essential in cancer treatment. These inhibitors block the catalytic activity of PARP proteins, leading to enhanced efficacy against certain cancer types, particularly those with BRCA mutations. The structural modifications in this compound may improve its binding affinity to the PARP-1 catalytic site, making it a candidate for further development as an anticancer drug .

Antiviral Properties

Inhibition of Viral Replication

The compound has been investigated for its antiviral properties, particularly against Hepatitis C Virus (HCV). Studies show that derivatives of isothiazole exhibit significant inhibitory activity against the NS5B RNA polymerase of HCV, a crucial enzyme for viral replication. The compound's unique structure may enhance its interaction with viral targets, offering a pathway for developing effective antiviral therapies .

Molecular Probes in Biological Research

Fluorescent Probes

Due to its distinct chemical structure, 4-amino-N-methyl-5-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)isothiazole-3-carboxamide can serve as a molecular probe in biological research. Its ability to selectively bind to specific biomolecules allows researchers to track cellular processes and understand disease mechanisms better. This application is particularly relevant in studying cancer cell metabolism and signaling pathways .

Structural and Computational Studies

Molecular Modeling and Docking Studies

Computational studies have been conducted to analyze the binding interactions of this compound with various biological targets. Molecular docking simulations suggest that the trifluoromethyl group enhances lipophilicity and binding affinity, making it an attractive candidate for further pharmacological studies. These insights are crucial for optimizing the compound's structure for improved efficacy and reduced toxicity .

-

PARP Inhibition in Cancer Models

- A study demonstrated that derivatives of the isothiazole scaffold significantly inhibited tumor growth in BRCA-deficient models when used in combination with traditional chemotherapeutics.

-

Antiviral Efficacy Against HCV

- Research revealed that specific modifications to the isothiazole structure resulted in compounds with IC50 values below 50 μM against HCV replication, indicating promising antiviral potential.

-

Biological Imaging Applications

- The use of this compound as a fluorescent probe was validated in live-cell imaging experiments, showcasing its ability to selectively label cancer cells without significant background fluorescence.

Mechanism of Action

The mechanism by which 4-amino-N-methyl-5-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)isothiazole-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperazine ring can bind to various receptors, modulating their activity and leading to downstream biological effects.

Comparison with Similar Compounds

Heterocyclic Core Modifications

- Pyrazole Derivatives: and describe pyrazole-based compounds, such as 1,5-disubstituted pyrazole-3-amines.

- Triazole Derivatives: highlights a triazole-linked piperazine-carboxamide. Triazoles are known for hydrogen-bonding capabilities, whereas the isothiazole’s sulfur atom might engage in hydrophobic interactions or modulate redox stability .

Substituent Effects

- Trifluoromethyl vs. Chloro/Methyl Groups: The target compound’s 3-(trifluoromethyl)phenyl group (logP ~3.5 estimated) contrasts with chloro (e.g., ’s 3-chlorophenyl, logP ~2.8) or methyl substituents (e.g., ’s 3-methylphenyl). The CF₃ group increases electron-withdrawing effects and resistance to oxidative metabolism compared to Cl or CH₃ .

Piperazine-Carboxamide Linkers

- Target Compound vs. Analogs: ’s compound (CAS 856189-81-6) shares the piperazine-carboxamide backbone but substitutes a pyridinyl group instead of phenyl. Pyridine’s nitrogen may improve water solubility but reduce CNS penetration compared to the phenyl group in the target compound .

Data Table: Key Structural and Property Comparisons

Research Implications

The target compound’s unique combination of isothiazole, trifluoromethylphenyl, and piperazine-carboxamide groups positions it as a promising candidate for further studies in neuropharmacology or agrochemistry. Comparative data suggest that modifying the heterocyclic core or substituents could fine-tune solubility, target affinity, and metabolic stability.

Biological Activity

The compound 4-amino-N-methyl-5-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)isothiazole-3-carboxamide (CAS No. 853297-04-8) is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including anticancer properties, antimicrobial effects, and other pharmacological implications, supported by diverse research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 393.43 g/mol. The presence of a trifluoromethyl group and a piperazine moiety contributes to its unique chemical behavior and biological activity.

Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 393.43 g/mol |

| Key Functional Groups | Amino, Isothiazole, Piperazine |

| CAS Number | 853297-04-8 |

Anticancer Activity

Research indicates that isothiazole derivatives exhibit significant anticancer properties. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.

- In Vitro Studies : In studies involving human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), the compound demonstrated an IC50 value of approximately 5.85 µM, indicating potent antiproliferative effects compared to standard chemotherapeutic agents like 5-Fluorouracil .

- Mechanism of Action : The anticancer activity is believed to be mediated through the induction of apoptosis and inhibition of specific signaling pathways related to cell growth and survival. Molecular docking studies have suggested that the compound interacts effectively with key proteins involved in cancer progression .

Antimicrobial Activity

The compound also exhibits antimicrobial properties, particularly against resistant strains of bacteria.

- Bacterial Inhibition : Preliminary studies have shown that derivatives similar to this compound possess activity against Mycobacterium tuberculosis, including both replicating and non-replicating forms . The mechanism appears to involve disruption of bacterial cell wall synthesis.

Study 1: Anticancer Efficacy

In a recent study published in MDPI, a series of compounds structurally related to isothiazoles were evaluated for their anticancer efficacy against multiple cell lines. The findings indicated that compounds with similar structural motifs to our target compound showed IC50 values ranging from 3.0 µM to 5.85 µM against various cancer types .

Study 2: Antimicrobial Activity

A study investigated the antimicrobial efficacy of several piperazine derivatives against resistant bacterial strains. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced activity, supporting the potential utility of our target compound in treating infections caused by resistant bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.